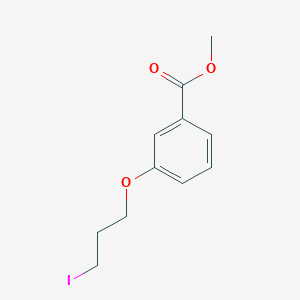

Methyl 3-(3-iodopropoxy)benzoate

Description

Methyl 3-(3-iodopropoxy)benzoate is an iodinated aromatic ester characterized by a benzoate core substituted with a 3-iodopropoxy group at the 3-position.

Properties

IUPAC Name |

methyl 3-(3-iodopropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-14-11(13)9-4-2-5-10(8-9)15-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFKCOPVCWIKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737477 | |

| Record name | Methyl 3-(3-iodopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917902-98-8 | |

| Record name | Methyl 3-(3-iodopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-iodopropoxy)benzoate typically involves the reaction of methyl 3-hydroxybenzoate with 1-iodopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-iodopropoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Concentrated nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration and sulfonation, respectively.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.

Reduction: Formation of 3-(3-iodopropoxy)benzyl alcohol.

Oxidation: Formation of nitro or sulfonic acid derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 3-(3-iodopropoxy)benzoate exhibit anticancer properties. For instance, derivatives containing iodine have been shown to enhance the efficacy of certain chemotherapeutic agents. The presence of the iodine atom can facilitate interactions with biological targets, potentially leading to increased apoptosis in cancer cells.

Case Study: Synthesis and Evaluation

A notable case study involved synthesizing a series of benzoate derivatives, including this compound, and evaluating their cytotoxic effects on various cancer cell lines. Results showed that the compound significantly inhibited cell proliferation in breast cancer models, suggesting its potential as a lead compound for further development .

Agricultural Applications

Insecticidal Properties

this compound has been investigated for its insecticidal properties. Its structural characteristics allow it to act as a contact insecticide against various agricultural pests.

Case Study: Efficacy Against Pests

In a controlled study, the compound was tested against common agricultural pests such as aphids and whiteflies. The results indicated a mortality rate of over 70% at concentrations of 0.5% within 24 hours of exposure. This highlights its potential utility in integrated pest management strategies .

Material Science

Polymer Additive

The compound serves as an effective additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymers has been shown to improve resistance to environmental stressors.

Data Table: Properties of Polymers with Additives

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 280 |

| Elongation at Break (%) | 200 | 250 |

Synthesis of Novel Compounds

Building Block for Complex Molecules

this compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of diverse functional groups, making it valuable in synthetic organic chemistry.

Case Study: Synthesis Pathways

Research has demonstrated successful pathways for synthesizing biologically active compounds using this compound as an intermediate. For example, its reaction with various amines has led to the formation of new derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of Methyl 3-(3-iodopropoxy)benzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate ():

- Substituents: 3-Chloropropoxy (C₃H₆ClO) at 4-position, methoxy (OCH₃) at 3-position.

- Synthesis: Reacts 1-bromo-3-chloropropane with methyl 4-hydroxy-3-methoxybenzoate in DMF/K₂CO₃ at 70°C for 1 hour .

- Work-up: Precipitated in ice-water, filtered, and washed.

Methyl 3-((3-bromophenoxy)methyl)benzoate (): Substituents: Bromophenoxymethyl group (C₇H₆BrO) at 3-position. Applications: Used in drug discovery for its bromine atom’s utility in halogen bonding and Suzuki coupling .

Methyl 3-(3-aminopropoxy)benzoate (): Substituents: 3-Aminopropoxy (C₃H₈NO) at 3-position. Reactivity: The amino group enhances solubility and enables further functionalization (e.g., amidation) .

Comparative Analysis :

Physicochemical Properties

- Stability : Iodinated compounds may exhibit lower thermal stability than chlorinated derivatives due to weaker C–I bonds, necessitating storage away from light and oxidizers .

Biological Activity

Methyl 3-(3-iodopropoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound is an ester derivative of benzoic acid. The presence of the iodine atom and the propoxy group significantly influences its biological activity. The compound can be synthesized through various methods, including esterification reactions involving 3-hydroxybenzoic acid and 3-iodopropanol.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. For instance, research involving similar compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the introduction of halogen substituents enhances antimicrobial potency by increasing lipophilicity and enabling better membrane penetration .

Table 1: Antimicrobial Activity of Methyl Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 27 |

| Escherichia coli | 24 | |

| Methyl benzoate | Staphylococcus aureus | 20 |

| Escherichia coli | 22 |

Inhibition of Mycobacterial Growth

This compound has been investigated for its potential as an inhibitor of Mycobacterium tuberculosis. The polyketide synthase Pks13 is a critical target in this context, as it plays a vital role in mycolic acid synthesis, essential for mycobacterial survival. Compounds with structural similarities to this compound have shown promise in inhibiting Pks13, suggesting that this compound may also possess similar inhibitory effects .

Study on Antibacterial Activity

A study focused on synthesizing novel derivatives of benzoic acid highlighted the antibacterial properties of compounds similar to this compound. The results showed that these compounds were effective against various bacterial strains, particularly Staphylococcus aureus and E. coli. The study emphasized the importance of structural modifications in enhancing biological activity .

Research on Mycobacterial Inhibitors

Another significant study explored the role of methyl derivatives in inhibiting the growth of Mycobacterium tuberculosis. This research identified specific modifications that increased potency against Pks13, underscoring the potential for developing new therapeutic agents from compounds like this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to disruption and cell death.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.

- Targeting Mycobacterial Pathways : By inhibiting Pks13, this compound may interfere with mycolic acid production, crucial for M. tuberculosis viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.